molecular formula C11H11ClN4 B1500005 N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide CAS No. 959604-71-8

N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide

Cat. No. B1500005
CAS RN: 959604-71-8
M. Wt: 234.68 g/mol
InChI Key: QVFHJZWYKZXHEV-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide, also known as CLIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, this compound has been shown to have antiviral and antibacterial properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and neuroprotection. This compound has also been shown to modulate the expression of various genes involved in cell differentiation and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for N-(4-Chlorophenyl)1-methyl-1H-imidazole-4-carboximidamide research, including the development of more efficient synthesis methods, the identification of its molecular targets, and the exploration of its potential applications in other fields, such as immunology and cardiovascular research. Additionally, the development of this compound derivatives with improved properties and efficacy could also be an area of future research.
In conclusion, this compound is a promising chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields of scientific research.

properties

IUPAC Name

N'-(4-chlorophenyl)-1-methylimidazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c1-16-6-10(14-7-16)11(13)15-9-4-2-8(12)3-5-9/h2-7H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFHJZWYKZXHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=NC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660883
Record name N'-(4-Chlorophenyl)-1-methyl-1H-imidazole-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959604-71-8
Record name N-(4-Chlorophenyl)-1-methyl-1H-imidazole-4-carboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959604-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-(4-Chlorophenyl)-1-methyl-1H-imidazole-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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